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molecular formula C24H23N3 B071128 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine CAS No. 195053-92-0

2-(1-Trityl-1H-imidazol-4-yl)-ethylamine

Cat. No. B071128
M. Wt: 353.5 g/mol
InChI Key: WZPAUNPMGPHBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648041B2

Procedure details

The above amide (45.54 g; 0.101 mmol) was dissolved in tetrahydrofuran (1000 mL) and methanol (1200 mL). A solution of sodium hydroxide (20.26 g; 0.507 mol) in water (500 mL) was added. Mixture was stirred for 2 hrs at room temperature and then it was concentrated in vacuo. The residue was separated between chloroform (1200 mL) and water (800 mL). Aqueous layer was extracted with chloroform (3×400 mL). Organic layers were combined and dried over anhydrous magnesium sulfate. Evaporation of the solvent yielded brown oil, which was dried for 3 days in vacuo to give the title product as beige solid.
Name
amide
Quantity
45.54 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
20.26 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][CH2:6][CH2:7][C:8]1[N:9]=[CH:10][N:11]([C:13]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:12]=1)=O.[OH-].[Na+]>O1CCCC1.CO.O>[C:13]([N:11]1[CH:12]=[C:8]([CH2:7][CH2:6][NH2:5])[N:9]=[CH:10]1)([C:26]1[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=1)([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
amide
Quantity
45.54 g
Type
reactant
Smiles
FC(C(=O)NCCC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20.26 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred for 2 hrs at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was separated between chloroform (1200 mL) and water (800 mL)
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with chloroform (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yielded brown oil, which
CUSTOM
Type
CUSTOM
Details
was dried for 3 days in vacuo
Duration
3 d

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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